molecular formula C9H15NO B040023 1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone CAS No. 119102-97-5

1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone

Cat. No. B040023
Key on ui cas rn: 119102-97-5
M. Wt: 153.22 g/mol
InChI Key: YSAQVYLPHOJPAZ-UHFFFAOYSA-N
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Patent
US05217975

Procedure details

A solution of (±) 1-azabicyclo[3.2.1]oct-5-yl-N-methyl-N-methoxycarboxamide (D3) (22.0 g; 0.11 mole) in dry ether (500 ml) was cooled to -30° C. under nitrogen and treated dropwise with methyl lithium (80.0 ml of a 1.4 M solution in diethyl ether; 0.11 mole). The rate of addition was controlled to ensure that the temperature of the reaction remained below 0° C. After stirring for 1 h at -10° C. the reaction was quenched by the addition of excess glacial acetic acid, while maintaining the temperature below -10° C. The ether solution was washed with a saturated solution of potassium carbonate. After extraction of the aqueous phase with chloroform (3×200 ml) the combined organic layers were dried over sodium sulphate and concentrated in vacuo.
Name
(±) 1-azabicyclo[3.2.1]oct-5-yl-N-methyl-N-methoxycarboxamide
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][C:5]([C:9](N(OC)C)=[O:10])([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[CH3:15][Li]>CCOCC>[C:9]([C:5]12[CH2:8][N:1]([CH2:7][CH2:6]1)[CH2:2][CH2:3][CH2:4]2)(=[O:10])[CH3:15]

Inputs

Step One
Name
(±) 1-azabicyclo[3.2.1]oct-5-yl-N-methyl-N-methoxycarboxamide
Quantity
22 g
Type
reactant
Smiles
N12CCCC(CC1)(C2)C(=O)N(C)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at -10° C. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
remained below 0° C
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of excess glacial acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -10° C
WASH
Type
WASH
Details
The ether solution was washed with a saturated solution of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
After extraction of the aqueous phase with chloroform (3×200 ml) the combined organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C12CCCN(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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